1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 175894-07-2
VCID: VC0068684
InChI: InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-9-10(8)3-1/h1-3,5H,4H2
SMILES: C1C2=C1C3=CC=CN3N=C2
Molecular Formula: C8H6N2
Molecular Weight: 130.15

1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine

CAS No.: 175894-07-2

Cat. No.: VC0068684

Molecular Formula: C8H6N2

Molecular Weight: 130.15

* For research use only. Not for human or veterinary use.

1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine - 175894-07-2

Specification

CAS No. 175894-07-2
Molecular Formula C8H6N2
Molecular Weight 130.15
Standard InChI InChI=1S/C8H6N2/c1-2-8-7-4-6(7)5-9-10(8)3-1/h1-3,5H,4H2
Standard InChI Key LSGDFFGLANKOGO-UHFFFAOYSA-N
SMILES C1C2=C1C3=CC=CN3N=C2

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine features a complex heterocyclic structure consisting of a pyrrolo[1,2-b]pyridazine core with a fused cyclopropane ring. The base pyrrolo[1,2-b]pyridazine structure has a molecular formula of C7H6N2 and a molecular weight of 118.14 g/mol . The addition of the cyclopropane ring results in the complete 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine structure with a molecular weight of 130.15 g/mol.

Electronic Properties

The compound's electronic configuration is primarily influenced by:

  • The presence of two nitrogen atoms within the aromatic system

  • The strain introduced by the cyclopropane ring

  • The extended π-conjugation across the fused ring system

These structural features contribute to its unique electronic distribution and potential for interactions with biological targets.

Chemical Reactivity

The reactivity of 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine is largely determined by its heterocyclic nature. Like other pyrrole-containing compounds, it likely exhibits aromatic properties characteristic of azoles with one nitrogen and two double bonds . Key aspects of its chemical behavior include:

  • Susceptibility to electrophilic and nucleophilic substitution reactions

  • Potential for cycloaddition reactions

  • Ability to form hydrogen bonds through its nitrogen atoms

  • Strain-induced reactivity from the cyclopropane ring

Synthesis Methods

Related Synthetic Studies

Research on similar pyrrolo[1,2-b]pyridazine derivatives has employed 1,3-dipolar cycloaddition reactions between mesoionic bicyclic oxazolo-pyridazinones and non-symmetrical activated alkyne dipolarophiles . These approaches might provide insight into potential synthetic strategies for 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine.

NMR spectroscopy has been valuable in confirming the regioselectivity of cycloaddition reactions in pyrrolo[1,2-b]pyridazine synthesis, with the pyrrolic proton H-6 typically appearing as a triplet due to coupling with adjacent methylenic protons .

Biological Activities and Applications

Cytotoxicity Studies

Research on pyrrolo[1,2-b]pyridazine derivatives has included cytotoxicity evaluations against various biological models:

Test SystemCompoundsObserved Effects
Plant cells (Triticum aestivum L.)Pyrrolo[1,2-b]pyridazine derivativesLow toxicity (IC50 > 200 μM)
Artemia franciscana KelloggPyrrolo[1,2-b]pyridazine derivativesNo observed lethality
Daphnia magna StrausCompounds 5a and 5cPotential toxic effects
Daphnia magna StrausOther derivativesLow to moderate toxicity
Human cancer cell lines (LoVo, SK-OV-3, MCF-7)Compounds 5a, 2c, and 5fDose- and time-dependent cytotoxicity

These findings suggest that specific modifications to the pyrrolo[1,2-b]pyridazine scaffold can produce compounds with selective cytotoxicity against cancer cells .

Structure-Activity Relationships

Structural Determinants of Activity

The biological activity of 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine and related compounds appears to be influenced by:

Research on pyrrolo[1,2-b]pyridazine derivatives has shown that cytotoxic activity varies significantly depending on the specific substitution pattern, with compounds 5a, 2c, and 5f showing particularly high activity against colon cancer cells .

Comparative Analysis

When comparing 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine to related heterocyclic compounds, several structural and functional differences emerge:

CompoundStructural FeaturesNotable Properties
1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazineFused cyclopropane and pyrrolo[1,2-b]pyridazineUnique reactivity due to ring strain
Pyrrolo[1,2-b]pyridazineFused pyrrole and pyridazine ringsGreater stability due to aromaticity; MW: 118.14 g/mol
PyrroleSingle five-membered ring with one nitrogenFundamental azole structure; building block for complex heterocycles

Analytical Characterization

Spectroscopic Properties

Characterization of 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine and related compounds typically employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - provides information about the proton environments and connectivity

  • Mass Spectrometry - confirms molecular weight and fragmentation patterns

  • Infrared Spectroscopy - identifies functional groups and bond characteristics

  • UV-Visible Spectroscopy - evaluates electronic transitions and conjugation

For pyrrolo[1,2-b]pyridazine derivatives, NMR studies have revealed characteristic signals that confirm their structural configurations, such as the pyrrolic proton appearing as a triplet due to coupling with adjacent methylenic protons .

Research Trends and Future Directions

Current Research Status

Current research involving pyrrolo[1,2-b]pyridazines has focused on:

  • Development of efficient synthetic methodologies

  • Evaluation of biological activities, particularly anticancer properties

  • Structure-activity relationship studies

  • Application in medicinal chemistry as potential therapeutic agents

The specific compound 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine remains less extensively studied, suggesting opportunities for further investigation.

Future Research Opportunities

Potential directions for future research on 1h-Cyclopropa[d]pyrrolo[1,2-b]pyridazine include:

  • Optimization of synthetic routes for improved yields and purity

  • Comprehensive biological screening to identify specific therapeutic applications

  • Detailed mechanistic studies to understand its interactions with biological targets

  • Development of structure-based design strategies for novel derivatives with enhanced properties

  • Exploration of potential applications beyond medicinal chemistry, such as in materials science or catalysis

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